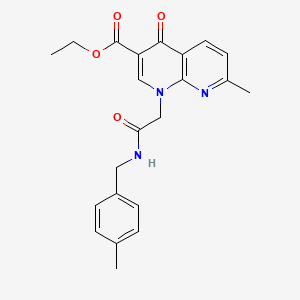
Ethyl 7-methyl-1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 7-METHYL-1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE is a complex organic compound with a naphthyridine core
Preparation Methods
The synthesis of ETHYL 7-METHYL-1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by purification steps to isolate the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Scientific Research Applications
ETHYL 7-METHYL-1-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar compounds include other naphthyridine derivatives, which share a similar core structure but differ in their substituents. These compounds can have different biological activities and chemical properties.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl 7-methyl-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C22H23N3O4/c1-4-29-22(28)18-12-25(21-17(20(18)27)10-7-15(3)24-21)13-19(26)23-11-16-8-5-14(2)6-9-16/h5-10,12H,4,11,13H2,1-3H3,(H,23,26) |
InChI Key |
VSFGMEDDTHHOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NCC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















